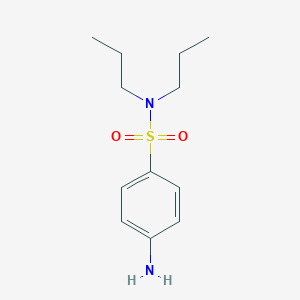

4-amino-N,N-dipropylbenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGJIKAEBFXGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366870 | |

| Record name | 4-amino-N,N-dipropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21646-92-4 | |

| Record name | 4-amino-N,N-dipropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of 4-amino-N,N-dipropylbenzenesulfonamide

This technical guide provides a detailed walkthrough of the methodologies and analytical logic required for the complete structural elucidation of 4-amino-N,N-dipropylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a narrative that mirrors the scientific process itself—from synthesis to definitive characterization. We will explore not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and robust analytical workflow.

Introduction: The Rationale for Structural Verification

In the realm of pharmaceutical development, the unequivocal confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. The subject of our study, 4-amino-N,N-dipropylbenzenesulfonamide, belongs to the sulfonamide class of compounds, a scaffold of significant medicinal importance. Its precise atomic arrangement dictates its chemical properties and biological activity. Therefore, a multi-faceted analytical approach is not merely procedural but essential for establishing an unassailable structural proof. This guide will demonstrate how a logical sequence of synthesis and spectroscopic analyses provides a cohesive and definitive structural assignment.

Synthesis Strategy: Building the Target Molecule

A robust structural elucidation begins with a well-understood synthetic pathway. For 4-amino-N,N-dipropylbenzenesulfonamide, a logical two-step synthesis provides not only the target compound but also a key intermediate that aids in the final structural confirmation.

Step 1: Synthesis of 4-nitro-N,N-dipropylbenzenesulfonamide

The initial step involves the reaction of 4-nitrobenzenesulfonyl chloride with di-n-propylamine. This reaction is a standard method for forming sulfonamides. The electron-withdrawing nitro group at the para position makes the sulfonyl chloride a reactive electrophile for nucleophilic attack by the secondary amine.

Experimental Protocol:

-

To a stirred solution of di-n-propylamine (1.1 equivalents) and a tertiary amine base like triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-nitro-N,N-dipropylbenzenesulfonamide.

-

Purify the product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to Form 4-amino-N,N-dipropylbenzenesulfonamide

The second step is the reduction of the aromatic nitro group to a primary amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation or metal-acid combinations being common choices.[1][2][3]

Experimental Protocol:

-

Dissolve the purified 4-nitro-N,N-dipropylbenzenesulfonamide from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the target compound, 4-amino-N,N-dipropylbenzenesulfonamide.

The following diagram illustrates the synthetic workflow.

Caption: Logical workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern. For 4-amino-N,N-dipropylbenzenesulfonamide (C₁₂H₂₀N₂O₂S), the expected exact mass is approximately 256.1245 g/mol .

Expected Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): A peak at m/z = 256.

-

α-cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen. Loss of an ethyl group (-CH₂CH₃) from one of the propyl chains would lead to a fragment at m/z = 227. [4]* Benzylic/Sulfonamide Cleavage: Cleavage of the Ar-S bond can lead to a fragment corresponding to the aminophenyl radical cation (m/z = 92) or the dipropylsulfamoyl cation (m/z = 164).

-

Loss of SO₂: Sulfonamides can lose SO₂ (64 Da), which would result in a fragment at m/z = 192. [5] Predicted Key Mass Spectrometry Fragments

m/z Proposed Fragment 256 [M]⁺ 227 [M - C₂H₅]⁺ 192 [M - SO₂]⁺ 164 [SO₂N(CH₂CH₂CH₃)₂]⁺ | 92 | [H₂NC₆H₄]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Acquire a background spectrum of the empty sample compartment.

-

Place a small amount of the solid sample on the ATR crystal.

-

Acquire the sample spectrum and express it in terms of transmittance or absorbance.

Expected Characteristic IR Absorptions: [6][7]| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | | :--- | :--- | :--- | | 3450 - 3300 | N-H stretch (two bands) | Primary Aromatic Amine | | 3000 - 2850 | C-H stretch | Alkyl (propyl) groups | | 1620 - 1580 | N-H bend | Primary Amine | | ~1600, ~1500 | C=C stretch | Aromatic Ring | | 1350 - 1300 | Asymmetric SO₂ stretch | Sulfonamide | | 1170 - 1140 | Symmetric SO₂ stretch | Sulfonamide |

The presence of two distinct N-H stretching bands is a hallmark of a primary amine (NH₂). The strong absorptions for the SO₂ stretching vibrations are characteristic of the sulfonamide group.

Conclusion: A Unified Structural Hypothesis

The structural elucidation of 4-amino-N,N-dipropylbenzenesulfonamide is a process of logical deduction, where each piece of analytical data corroborates the others. The synthesis provides a logical starting point. NMR spectroscopy then maps out the C-H framework and connectivity. Mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. Finally, IR spectroscopy verifies the presence of the key functional groups. Together, these self-validating layers of evidence provide an unambiguous and definitive confirmation of the molecular structure, a critical requirement in any scientific or drug development endeavor.

References

-

A chemoselective hydroxycarbonylation and 13C-labeling of aryl diazonium salts using formic acid as C-1 source - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved January 27, 2026, from [Link]

-

6.5: Amine Fragmentation. (2022, July 4). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

- Method for synthesizing p-nitrobenzenesulfonyl chloride. (n.d.). Google Patents.

-

Reduction of Nitroarenes to Aromatic Amines with Nanosized Activated Metallic Iron Powder in Water. (n.d.). Korean Chemical Society. Retrieved January 27, 2026, from [Link]

-

A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma. Retrieved January 27, 2026, from [Link]

-

Synthesis of 4-nitrobenzenesulfonamide. (n.d.). PrepChem.com. Retrieved January 27, 2026, from [Link]

-

Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. (2020, December 19). YouTube. Retrieved January 27, 2026, from [Link]

-

24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

Infrared and NMR Spectra of Arylsulphonamides. (n.d.). Zeitschrift für Naturforschung B. Retrieved January 27, 2026, from [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved January 27, 2026, from [Link]

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. Retrieved January 27, 2026, from [Link]

-

IR spectral and structural studies of 4‐aminobenzenesulfonamide. (2025, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Electron ionization mass spectra of alkylated sulfabenzamides. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Organic Nitrogen Compounds II: Primary Amines. (2019, March 1). Spectroscopy Online. Retrieved January 27, 2026, from [Link]

-

Producing Aromatic Amines (A-Level). (n.d.). ChemistryStudent. Retrieved January 27, 2026, from [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved January 27, 2026, from [Link]

-

The infrared spectra of some sulphonamides. (1955). Journal of the Chemical Society (Resumed). Retrieved January 27, 2026, from [Link]

-

Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2013, June 19). SpringerLink. Retrieved January 27, 2026, from [Link]

-

Near-Infrared Spectra of Primary Aromatic Amines. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

-

Video: Mass Spectrometry: Amine Fragmentation. (2024, December 5). JoVE. Retrieved January 27, 2026, from [Link]

-

Structure and Computational Studies of New Sulfonamide Compound. (2022, October 31). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides. (2025, August 10). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved January 27, 2026, from [Link]

-

GCMS Section 6.15 - Fragmentation of Amines. (n.d.). Whitman College. Retrieved January 27, 2026, from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). University of Alabama at Birmingham. Retrieved January 27, 2026, from [Link]

-

Photocatalytic Reduction of Nitroarenes to Aromatic Amines. (2023, July 2). ChemistryViews. Retrieved January 27, 2026, from [Link]

Sources

- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. znaturforsch.com [znaturforsch.com]

"synthesis pathway for 4-amino-N,N-dipropylbenzenesulfonamide"

An In-Depth Technical Guide to the Synthesis of 4-amino-N,N-dipropylbenzenesulfonamide

Introduction

4-amino-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative with potential applications as a scaffold in medicinal chemistry and drug development. The molecule features a primary arylamine, a core benzenesulfonamide group, and N,N-dipropyl substitution, offering a versatile platform for further functionalization. This guide provides a comprehensive, technically-grounded pathway for its synthesis, intended for researchers, chemists, and professionals in the field of drug development. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

The synthetic strategy is built upon a reliable and well-documented three-step sequence starting from the readily available commodity chemical, acetanilide. This approach involves:

-

Protection and Activation : Chlorosulfonation of acetanilide to install the reactive sulfonyl chloride group while the amine is protected as an acetamide.

-

Sulfonamide Formation : Nucleophilic substitution of the sulfonyl chloride with di-n-propylamine.

-

Deprotection : Hydrolysis of the acetamide to reveal the target primary amine.

This methodology is not only efficient but also instructive, demonstrating fundamental principles of electrophilic aromatic substitution, amine protection strategies, and nucleophilic chemistry.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify a feasible synthetic route from simple starting materials.

Caption: Retrosynthetic pathway for the target compound.

This analysis reveals that the core challenge lies in the selective functionalization of the benzene ring. The use of acetanilide as the starting material is a critical strategic decision.

Part 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

This initial step is a classic electrophilic aromatic substitution reaction. The key is to introduce a sulfonyl chloride group (-SO₂Cl) onto the benzene ring, positioned para to the protected amino group.

Mechanism and Scientific Rationale

Choice of Starting Material: Acetanilide is used instead of aniline for two primary reasons.[1] First, the free amino group (-NH₂) of aniline is a strong activating group, but it is also basic. In the presence of a strong acid like chlorosulfonic acid, it would be protonated to form an anilinium ion (-NH₃⁺), which is a strongly deactivating group and would prevent the desired electrophilic substitution. Second, the unprotected amino group can react with chlorosulfonic acid, leading to undesired side products. The acetyl protecting group (-NHCOCH₃) moderates the activating nature of the nitrogen, prevents protonation under the reaction conditions, and sterically favors substitution at the para position, leading to a cleaner reaction and higher yield of the desired isomer.[1]

The Reaction: The reaction proceeds via electrophilic attack of the highly reactive chlorosulfonic acid on the electron-rich benzene ring of acetanilide. An excess of chlorosulfonic acid is typically used, serving as both the reagent and the solvent.[2][3] The reaction vigorously evolves hydrogen chloride gas as a byproduct.[2][4]

Caption: Overview of the chlorosulfonation reaction.

Experimental Protocol: Chlorosulfonation of Acetanilide

This protocol is adapted from established procedures found in Organic Syntheses.[2]

Safety Precaution: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[4] This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

-

Preparation: In a 500 mL round-bottom flask equipped with a mechanical stirrer and a gas outlet connected to a trap (for HCl gas), place 290 g (165 mL) of chlorosulfonic acid. Cool the flask in an ice/water bath to approximately 10-15 °C.

-

Addition of Acetanilide: While stirring, gradually add 67.5 g (0.5 mole) of dry acetanilide in small portions over about 15-20 minutes. Maintain the temperature of the reaction mixture below 20 °C during the addition.

-

Reaction: Once the addition is complete, remove the cooling bath and heat the mixture to 60-70 °C for two hours to ensure the reaction goes to completion. The cessation of HCl gas evolution is a good indicator that the reaction is finished.[2]

-

Workup: Cautiously pour the warm, syrupy reaction mixture slowly and with vigorous stirring into a large beaker containing 1 kg of crushed ice. This step should be performed in a fume hood as it decomposes the excess chlorosulfonic acid and generates more HCl.

-

Isolation: The product, 4-acetamidobenzenesulfonyl chloride, will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

-

Drying: Press the crude product as dry as possible on the filter funnel. For many subsequent reactions, this crude, moist product can be used directly. If a pure, dry product is required, it can be recrystallized from benzene or chloroform.[2][5]

Data Summary: Chlorosulfonation

| Parameter | Value | Reference |

| Starting Material | Acetanilide | [2] |

| Reagent | Chlorosulfonic Acid | [2] |

| Molar Ratio (Acetanilide:Reagent) | ~1 : 5 | [2][3] |

| Temperature | 10-15 °C (addition), 60-70 °C (reaction) | [2] |

| Reaction Time | 2 hours | [2] |

| Typical Yield | 77-81% (crude) | [2] |

| Melting Point (Pure) | 149 °C | [2] |

Part 2: Synthesis of 4-Acetamido-N,N-dipropylbenzenesulfonamide

In this step, the highly reactive sulfonyl chloride intermediate is converted into the desired sulfonamide by reaction with di-n-propylamine.

Mechanism and Scientific Rationale

This reaction is a nucleophilic substitution at the sulfur atom. The nitrogen atom of di-n-propylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the sulfonamide bond. The reaction produces one equivalent of HCl, which will react with the basic di-n-propylamine to form an ammonium salt. Therefore, at least two equivalents of the amine are required: one to act as the nucleophile and one to act as a base to neutralize the HCl byproduct. Alternatively, one equivalent of di-n-propylamine can be used with one equivalent of a non-nucleophilic base, such as pyridine or triethylamine.

Experimental Protocol: Amination with Di-n-propylamine

-

Setup: In a 250 mL Erlenmeyer flask, dissolve the crude, moist 4-acetamidobenzenesulfonyl chloride (assuming ~0.1 mol from the previous step) in 100 mL of a suitable solvent like acetone or tetrahydrofuran (THF). Cool the flask in an ice bath.

-

Amine Addition: While stirring, slowly add di-n-propylamine (22.3 g, 30.5 mL, ~0.22 mol, >2 equivalents) to the cooled solution. A precipitate (di-n-propylammonium chloride) may form immediately.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction can be gently warmed (e.g., to 40-50 °C) to ensure completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Pour the reaction mixture into 300 mL of water. If the product precipitates as a solid, it can be collected by vacuum filtration. If it separates as an oil, the mixture should be transferred to a separatory funnel and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the collected solid or the organic extract with dilute acid (e.g., 1M HCl) to remove any excess di-n-propylamine, followed by a wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-acetamido-N,N-dipropylbenzenesulfonamide. The product can be further purified by recrystallization if necessary.

Data Summary: Sulfonamide Formation

| Parameter | Value |

| Starting Material | 4-Acetamidobenzenesulfonyl Chloride |

| Reagent | Di-n-propylamine |

| Molar Ratio (Sulfonyl Chloride:Amine) | ~1 : 2.2 |

| Solvent | Acetone or THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-2 hours |

| Melting Point (Reference) | 214-217 °C (for N-unsubstituted analog) |

Part 3: Hydrolysis to 4-amino-N,N-dipropylbenzenesulfonamide

The final step is the removal of the acetyl protecting group to unveil the primary aromatic amine of the target molecule. This is typically achieved through acid- or base-catalyzed hydrolysis.

Mechanism and Scientific Rationale

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the amide's carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, and following a series of proton transfers, the C-N bond is cleaved, releasing the primary amine (as its ammonium salt) and acetic acid.

Base-Catalyzed Hydrolysis: This pathway involves the nucleophilic attack of a hydroxide ion on the amide's carbonyl carbon.[6] The resulting tetrahedral intermediate then expels the amide anion, which is a poor leaving group but is immediately protonated by the solvent (water) to form the free amine and a carboxylate salt.[6] For this synthesis, acid hydrolysis is generally preferred as the final product is an amine, which would be soluble in the acidic medium as its ammonium salt and can be precipitated by basification.

Experimental Protocol: Acid-Catalyzed Deprotection

-

Setup: Place the crude 4-acetamido-N,N-dipropylbenzenesulfonamide from the previous step into a round-bottom flask. Add a mixture of ethanol (or methanol) and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).

-

Reaction: Heat the mixture under reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Workup and Isolation: Cool the reaction mixture to room temperature and then pour it into a beaker of cold water or ice. Carefully neutralize the solution by adding a base, such as a concentrated sodium hydroxide or sodium carbonate solution, until the pH is basic (pH 8-9). The target compound, 4-amino-N,N-dipropylbenzenesulfonamide, will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water. The product can be dried in a vacuum oven. If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

Overall Synthesis and Workflow Visualization

The complete three-step process provides a robust route to the target compound.

Caption: The complete three-step synthesis pathway.

References

-

THE SYNTHESIS OF SULFA DRUGS. Theochem @ Mercer University. [Link]

-

Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. [Link]

- CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.

- CN105237446A - Synthetic method of p-aminobenzenesulfonamide.

-

Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. ResearchGate. [Link]

-

Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques. Al-Farahidi Expert Systems Journal. [Link]

-

For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step? Chegg. [Link]

-

An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5. ResearchGate. [Link]

-

Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Digital Commons@ETSU. [Link]

-

Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics. [Link]

-

4-Acetamidobenzenesulfonamide | CAS#:121-61-9. Chemsrc. [Link]

Sources

- 1. Solved For the synthesis of 4-acetamidobenzenesulfonyl | Chegg.com [chegg.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 4. theochem.mercer.edu [theochem.mercer.edu]

- 5. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

- 6. dc.etsu.edu [dc.etsu.edu]

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N,N-dipropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Sulfonamides and the Focus on 4-amino-N,N-dipropylbenzenesulfonamide

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents including antibacterial, diuretic, anticonvulsant, and anti-inflammatory drugs. The versatility of the sulfonamide moiety stems from its ability to engage in key hydrogen bonding interactions with biological targets and its favorable electronic properties. The core structure, a sulfonyl group directly attached to a nitrogen atom, allows for diverse substitutions, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.

4-amino-N,N-dipropylbenzenesulfonamide is a specific derivative within this broad class of compounds. While not as extensively studied as some of its counterparts, its structure suggests potential for unique biological activity. The presence of the N,N-dipropyl group introduces significant lipophilicity, which can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) profile. The primary amino group on the benzene ring is a common feature in many biologically active sulfonamides, often crucial for target engagement.

This guide serves as a foundational resource for researchers interested in 4-amino-N,N-dipropylbenzenesulfonamide. By providing a detailed analysis of its predicted physicochemical properties and the established methodologies for their experimental validation, we aim to facilitate further investigation into its potential as a lead compound in drug discovery programs.

Predicted Physicochemical Properties of 4-amino-N,N-dipropylbenzenesulfonamide

In the absence of published experimental data, a suite of well-regarded computational tools has been employed to predict the key physicochemical properties of 4-amino-N,N-dipropylbenzenesulfonamide. These predictions offer a valuable starting point for understanding the compound's behavior and for designing experimental studies.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₂H₂₀N₂O₂S | Defines the elemental composition and molecular weight. |

| Molecular Weight | 256.36 g/mol | Influences absorption and distribution; generally, lower molecular weight is favored for oral bioavailability. |

| Melting Point | 110-120 °C (Estimate) | Important for formulation and stability assessment. |

| Boiling Point | ~400 °C (Estimate) | Relevant for purification and assessing thermal stability. |

| pKa (most acidic) | 9.5 - 10.5 (Sulfonamide N-H) | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| pKa (most basic) | 4.0 - 5.0 (Aniline -NH₂) | Influences the ionization state and potential for salt formation. |

| LogP | 2.5 - 3.5 | A measure of lipophilicity, which is critical for membrane permeability and overall ADME properties. |

| Aqueous Solubility | Low to Moderate | Affects formulation, administration routes, and bioavailability. |

| Topological Polar Surface Area (TPSA) | 75.3 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. |

Disclaimer: The values presented in this table are computationally predicted and should be confirmed through experimental validation.

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The empirical determination of the physicochemical properties of a novel compound like 4-amino-N,N-dipropylbenzenesulfonamide is a critical step in its characterization. The following section details the standard, self-validating protocols for measuring these key parameters.

Synthesis and Purification

The synthesis of 4-amino-N,N-dipropylbenzenesulfonamide would typically proceed through a two-step process, which is a standard method for the preparation of N,N-disubstituted sulfonamides.

Protocol:

-

Protection of the Aniline: The synthesis would commence with the protection of the amino group of aniline, typically through acetylation to form acetanilide. This prevents side reactions during the subsequent chlorosulfonation step.

-

Chlorosulfonation: The protected aniline is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position.

-

Amination: The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with dipropylamine to form the N,N-disubstituted sulfonamide.

-

Deprotection: Finally, the acetyl protecting group is removed under acidic conditions to yield the desired 4-amino-N,N-dipropylbenzenesulfonamide.

-

Purification: The crude product would be purified using techniques such as recrystallization or column chromatography to obtain a high-purity sample for characterization.

Structural Elucidation

The definitive confirmation of the chemical structure is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential.[1] ¹H NMR would show characteristic signals for the aromatic protons, the propyl groups, and the amino protons. ¹³C NMR, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would confirm the number and types of carbon atoms in the molecule.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the primary amine, the S=O stretches of the sulfonamide, and the C-H stretches of the alkyl and aromatic groups.[3]

Determination of Melting Point

The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

Protocol:

-

A small amount of the purified, dry compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is gradually increased, and the range at which the compound melts is recorded. A sharp melting range is indicative of high purity.

Solubility Determination

Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and formulation.

Protocol (Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of purified water (or a relevant buffer) in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values. For 4-amino-N,N-dipropylbenzenesulfonamide, two pKa values are of interest: the acidic pKa of the sulfonamide N-H and the basic pKa of the aniline-like amino group.

Protocol (UV-Vis Spectrophotometry):

-

A series of buffer solutions with a range of known pH values are prepared.

-

A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO).

-

A small aliquot of the stock solution is added to each buffer solution.

-

The UV-Vis absorption spectrum of each solution is recorded.[4]

-

Changes in the absorbance at specific wavelengths as a function of pH are used to calculate the pKa values.[5][6]

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Protocol (Reverse-Phase HPLC):

-

A calibration curve is generated using a series of standard compounds with known LogP values.

-

The retention times of these standards are measured on a reverse-phase HPLC column (e.g., C18).[7][8]

-

A linear regression of the logarithm of the retention time versus the known LogP values is performed.

-

The retention time of 4-amino-N,N-dipropylbenzenesulfonamide is then measured under the same chromatographic conditions.

-

The LogP of the compound is then calculated from its retention time using the calibration curve.[9]

The Causality Behind Experimental Choices and Self-Validating Systems

The selection of the aforementioned experimental protocols is guided by their robustness, reproducibility, and the complementary nature of the data they provide. For instance, the combination of NMR, MS, and IR spectroscopy creates a self-validating system for structural elucidation; each technique provides a unique piece of the structural puzzle, and consistency across all three datasets provides a high degree of confidence in the assigned structure.

Similarly, the use of a calibration curve with well-characterized standards in the HPLC-based LogP determination ensures the accuracy and validity of the measurement. The shake-flask method for solubility, while seemingly simple, is the gold standard because it measures the thermodynamic equilibrium solubility, a fundamental and reproducible property.

Conclusion: A Foundation for Future Research

This technical guide has provided a comprehensive overview of the predicted physicochemical properties of 4-amino-N,N-dipropylbenzenesulfonamide and detailed the established experimental methodologies for their determination. While the lack of published experimental data highlights a gap in the current scientific literature, the predictive data and detailed protocols presented here offer a solid foundation for any researcher or drug development professional interested in exploring the potential of this intriguing sulfonamide derivative. The interplay of its lipophilic N,N-dipropyl groups and the ionizable amino and sulfonamide moieties suggests a complex and interesting ADME profile, making it a worthy candidate for further investigation. The methodologies outlined in this guide provide a clear and reliable path for the synthesis, characterization, and ultimately, the biological evaluation of 4-amino-N,N-dipropylbenzenesulfonamide.

References

-

Oriental Journal of Chemistry. (n.d.). FT-IR and Computational Study of Sulphaguanidine. Retrieved from [Link]

-

Sanli, N., Sanli, S., Özkan, G., & Denizli, A. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(10), 1952-1960. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 10). Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

-

ECETOC. (n.d.). Assessment of reverse-phase. Retrieved from [Link]

-

ResearchGate. (2010). Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. Retrieved from [Link]

-

PMC. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Retrieved from [Link]

-

PMC. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

RIVM. (n.d.). Standard Operating Procedure. Retrieved from [Link]

-

ResearchGate. (2006). Organic mass spectrometry at the beginning of the 21st century. Retrieved from [Link]

-

ResearchGate. (n.d.). A Procedure for Rational Probe Liquids Selection to Determine Hansen Solubility Parameters. Retrieved from [Link]

- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

National Center for Biotechnology Information. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1. FT-IR. The spectrum reveals key functional groups, including.... Retrieved from [Link]

-

MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry- molecular weight of the sample; formula Chapter 12. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF. Retrieved from [Link]

-

ResearchGate. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Retrieved from [Link]

-

European Union. (2021, February 15). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. Retrieved from [Link]

-

pKa of a dye: UV-VIS Spectroscopy. (n.d.). Retrieved from [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy. Retrieved from [Link]

-

Quora. (2019, October 9). How to perform NMR spectroscopy structure determination. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

ACS Publications. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. Retrieved from [Link]

-

Stack Exchange. (2020, September 18). How to use NMR readings to determine the molecular structure of a compound? [closed]. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. ishigirl.tripod.com [ishigirl.tripod.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 9. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

"4-amino-N,N-dipropylbenzenesulfonamide molecular weight and formula"

An In-Depth Technical Guide to 4-amino-N,N-dipropylbenzenesulfonamide

Executive Summary

This document provides a comprehensive technical overview of 4-amino-N,N-dipropylbenzenesulfonamide, a tertiary sulfonamide derived from the core structure of sulfanilamide. While not as extensively documented as its primary and secondary sulfonamide counterparts, its structure suggests significant potential as a chemical intermediate and a candidate for biological screening. This guide details its physicochemical properties, outlines a logical synthetic pathway, and discusses its potential applications within the fields of medicinal chemistry and materials science, drawing parallels from the well-established activities of the broader benzenesulfonamide class.

Introduction to Benzenesulfonamides

The benzenesulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, a prodrug of sulfanilamide, in the 1930s, this chemical scaffold has given rise to a vast array of therapeutic agents.[1] The primary sulfonamides (R-SO₂NH₂) are renowned as potent inhibitors of the enzyme carbonic anhydrase (CA), leading to their clinical use as diuretics, anti-glaucoma agents, and antiepileptics.[1] The versatility of the benzenesulfonamide core allows for extensive chemical modification, particularly at the sulfonamide nitrogen (N) and the para-amino group (C4 position), to modulate biological activity, selectivity, and pharmacokinetic properties. 4-amino-N,N-dipropylbenzenesulfonamide represents a tertiary sulfonamide, where the two hydrogen atoms of the parent sulfonamide group are replaced by propyl chains, a modification that fundamentally alters its chemical properties and potential biological interactions compared to primary sulfonamides.

Physicochemical and Structural Properties

The fundamental characteristics of 4-amino-N,N-dipropylbenzenesulfonamide are derived from its constituent parts: an aniline ring, a sulfonamide linker, and N,N-disubstituted propyl groups. These features dictate its solubility, reactivity, and potential for intermolecular interactions.

Molecular Formula and Weight

The chemical structure allows for a precise determination of its molecular formula and weight.

-

Molecular Formula: C₁₂H₂₀N₂O₂S

-

Molecular Weight: 256.37 g/mol

Structural Data

A summary of key structural and chemical identifiers is presented below.

| Property | Value | Source |

| IUPAC Name | 4-amino-N,N-dipropylbenzenesulfonamide | N/A |

| Canonical SMILES | CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N | N/A |

| Molecular Formula | C₁₂H₂₀N₂O₂S | Calculated |

| Molecular Weight | 256.37 g/mol | Calculated |

| Parent Compound | 4-aminobenzenesulfonamide (Sulfanilamide) | [2] |

| Compound Class | Tertiary Sulfonamide | N/A |

Synthesis and Characterization

The synthesis of 4-amino-N,N-dipropylbenzenesulfonamide can be logically inferred from standard procedures for creating N-substituted sulfonamides, which typically involve the reaction of a sulfonyl chloride with a corresponding amine.

Proposed Synthetic Pathway

A robust and common two-step synthesis starts from 4-acetamidobenzenesulfonyl chloride. The initial protection of the aniline amino group as an acetamide is a critical step to prevent its reaction with the chlorosulfonic acid used to install the sulfonyl chloride group and to avoid its interference in the subsequent nucleophilic substitution step.

-

Step 1: Nucleophilic Substitution. 4-acetamidobenzenesulfonyl chloride is reacted with an excess of dipropylamine. The dipropylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. A base, such as pyridine or triethylamine, is typically used to scavenge the HCl byproduct.

-

Step 2: Deprotection. The resulting N-acetylated intermediate is deprotected under acidic or basic conditions to hydrolyze the amide bond, yielding the final product, 4-amino-N,N-dipropylbenzenesulfonamide.

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a standard suite of analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the methylene protons adjacent to the nitrogen, and the terminal methyl groups of the propyl chains. ¹³C NMR would confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight, with the molecular ion peak [M]+ appearing at m/z 256.37.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include those for the N-H stretching of the amino group (~3300-3500 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and the characteristic asymmetric and symmetric S=O stretching of the sulfonamide group (~1350 and ~1160 cm⁻¹).

Applications in Research and Drug Development

While specific data for 4-amino-N,N-dipropylbenzenesulfonamide is limited, its structural features suggest several potential areas of application.

Intermediate for Advanced Synthesis

The primary amino group on the aniline ring is a versatile chemical handle. It can be readily diazotized and converted into a wide range of other functional groups (e.g., halogens, hydroxyls, nitriles) via Sandmeyer or related reactions. This makes the title compound a valuable intermediate for building more complex molecules, including azo dyes or pharmaceutical candidates where the N,N-dipropylsulfonamide moiety is desired for tuning properties like lipophilicity and metabolic stability.

Potential Biological Activity

The benzenesulfonamide class is rich in biological activity.[1][3]

-

Antimicrobial Agents: Many sulfonamide drugs function by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. While the N,N-disubstitution may alter this specific mechanism, new pyrimidine-benzenesulfonamide hybrids continue to be explored as potent antimicrobial agents against multidrug-resistant pathogens.[3]

-

Carbonic Anhydrase Inhibition: A primary sulfonamide group is generally considered essential for potent inhibition of carbonic anhydrase, as it coordinates to the catalytic zinc ion in the enzyme's active site. As a tertiary sulfonamide, 4-amino-N,N-dipropylbenzenesulfonamide is not expected to be a strong CA inhibitor via this classical binding mode. However, it could serve as a scaffold for designing inhibitors that target other regions of the enzyme or as a negative control in CA screening assays.

Example Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the purity of a synthesized batch of 4-amino-N,N-dipropylbenzenesulfonamide.

Objective: To determine the purity of the compound and identify any potential impurities from the synthesis.

Methodology:

-

Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Prepare a series of dilutions for linearity checks.

-

Sample Preparation: Prepare a sample solution at the same concentration (1 mg/mL) using the synthesized batch.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Run the blank (diluent), standard, and sample solutions.

-

Identify the retention time of the main peak corresponding to 4-amino-N,N-dipropylbenzenesulfonamide from the standard chromatogram.

-

Calculate the purity of the sample by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%.

-

Caption: Workflow for HPLC purity analysis.

Conclusion

4-amino-N,N-dipropylbenzenesulfonamide is a structurally interesting tertiary sulfonamide. While it diverges from the classic primary sulfonamide pharmacophore, its true value may lie in its utility as a versatile chemical building block. The presence of both a reactive primary amine and a lipophilic N,N-dipropylsulfonamide tail makes it an attractive starting material for the synthesis of novel compounds in drug discovery and materials science. Further investigation is warranted to fully characterize its reactivity and explore the biological activities of its derivatives.

References

-

Gudžytė, D., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(11), 2999. Available at: [Link]

-

El-Sayed, N. F., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org. Available at: [Link]

-

PubChem. (n.d.). 4-amino-N-benzylbenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 4-aminobenzenesulfonamide. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-amino-N,N-dipropylbenzenesulfonamide: Nomenclature, Synthesis, and Characterization

Introduction

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Since the discovery of the antibacterial properties of prontosil, a precursor to sulfanilamide, this functional group has been extensively explored, leading to drugs for conditions ranging from glaucoma and epilepsy to cancer.[1][2][3] The sulfonamide moiety's ability to act as a zinc-binding group makes it a particularly effective inhibitor of metalloenzymes, most notably the carbonic anhydrase (CA) family.[1][4] This guide provides an in-depth technical examination of a specific derivative, 4-amino-N,N-dipropylbenzenesulfonamide, intended for researchers and drug development professionals. We will deconstruct its formal nomenclature, present a robust synthetic protocol, detail methods for its structural characterization, and discuss its potential biological significance within the broader context of drug discovery.

IUPAC Nomenclature and Structural Analysis

A precise understanding of a molecule's structure begins with its systematic name. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules to ensure every distinct compound has a unique and unambiguous name.

The name 4-amino-N,N-dipropylbenzenesulfonamide is broken down as follows:

-

Parent Hydride : The core structure is benzene .

-

Principal Characteristic Group : The highest priority functional group is the sulfonamide (-SO₂NH₂) attached to the benzene ring, making the parent structure a benzenesulfonamide . According to IUPAC rules, the carbon atom of the benzene ring attached to the sulfur atom is designated as position 1.

-

Substituents on the Parent Ring : An amino group (-NH₂) is attached to the benzene ring. Its position is indicated by the locant "4-", meaning it is at the para position relative to the sulfonamide group.

-

Substituents on the Sulfonamide Nitrogen : The sulfonamide nitrogen is substituted with two propyl groups (-CH₂CH₂CH₃). The "N,N-" prefix indicates that both propyl groups are attached directly to the nitrogen atom of the sulfonamide moiety. The prefix "di-" specifies that there are two identical propyl groups.

This systematic construction leads to the unambiguous name 4-amino-N,N-dipropylbenzenesulfonamide.

Caption: Retrosynthetic analysis for 4-amino-N,N-dipropylbenzenesulfonamide.

Experimental Protocol

This protocol is a self-validating system, incorporating purification and characterization checkpoints at each critical stage.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

Causality: Acetanilide is used as the starting material to protect the amino group. Chlorosulfonic acid is a powerful reagent that introduces the -SO₂Cl group at the para position due to the ortho,para-directing effect of the activating acetamido group. [5][6]

-

Reagent Setup : In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a drying tube. Cool the flask in an ice bath.

-

Reaction : To the flask, add dry acetanilide (13.5 g, 0.1 mol). Slowly and with caution, add chlorosulfonic acid (35 mL, 0.5 mol) dropwise while maintaining the internal temperature below 10 °C.

-

Heating : After the addition is complete, remove the ice bath and gently heat the reaction mixture in a water bath at 60-70 °C for 2 hours until the evolution of HCl gas ceases.

-

Workup : Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Isolation : The white precipitate of 4-acetamidobenzenesulfonyl chloride is collected by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid.

-

Drying : Dry the product under vacuum. The product is typically used in the next step without further purification. Yield: ~85-90%.

Step 2: Synthesis of 4-Acetamido-N,N-dipropylbenzenesulfonamide

Causality: The highly electrophilic sulfur of the sulfonyl chloride readily reacts with the nucleophilic nitrogen of dipropylamine to form the stable S-N bond of the sulfonamide.

-

Reagent Setup : In a 250 mL flask, dissolve the crude 4-acetamidobenzenesulfonyl chloride (23.3 g, 0.1 mol) in 100 mL of a suitable solvent like dichloromethane or acetone.

-

Amine Addition : Cool the solution in an ice bath. Add dipropylamine (27.8 mL, 0.2 mol) dropwise. The second equivalent of the amine acts as a base to neutralize the HCl byproduct.

-

Reaction : Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : Wash the reaction mixture with 1 M HCl (2 x 50 mL) to remove excess amine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the solid by recrystallization from an ethanol/water mixture to obtain pure 4-acetamido-N,N-dipropylbenzenesulfonamide.

Step 3: Hydrolysis to 4-amino-N,N-dipropylbenzenesulfonamide

Causality: Acid-catalyzed hydrolysis is a standard method for cleaving the amide protecting group to reveal the primary aromatic amine.

-

Reaction Setup : Suspend the purified protected sulfonamide (0.1 mol) in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (50 mL).

-

Reflux : Heat the mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.

-

Neutralization : Cool the reaction mixture to room temperature and carefully neutralize by adding aqueous sodium hydroxide solution (e.g., 6 M) until the pH is ~8-9.

-

Extraction : Extract the product into a suitable organic solvent like ethyl acetate (3 x 75 mL).

-

Purification and Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The final product can be further purified by column chromatography or recrystallization to yield pure 4-amino-N,N-dipropylbenzenesulfonamide.

Structural Elucidation and Characterization

Confirming the identity and purity of the final compound is critical. A combination of spectroscopic methods provides a comprehensive structural fingerprint.

| Technique | Expected Data & Interpretation |

| ¹H NMR | Aromatic Protons : Two doublets in the δ 6.6-7.8 ppm range, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the -NH₂ group will be more upfield than those ortho to the -SO₂NR₂ group. Alkyl Protons : A triplet around δ 3.1-3.3 ppm (α-CH₂), a multiplet around δ 1.5-1.7 ppm (β-CH₂), and a triplet around δ 0.8-1.0 ppm (γ-CH₃) for the n-propyl groups. Amine Protons : A broad singlet around δ 4.0-5.5 ppm for the -NH₂ protons. |

| ¹³C NMR | Aromatic Carbons : Four signals expected in the aromatic region (δ 110-155 ppm). The carbon attached to the amino group (C4) and the carbon attached to the sulfonamide (C1) will be distinct. Alkyl Carbons : Three distinct signals for the propyl chains, typically around δ 50 ppm (α-C), δ 22 ppm (β-C), and δ 11 ppm (γ-C). |

| FT-IR (cm⁻¹) | N-H Stretch : Two characteristic sharp peaks around 3350-3450 cm⁻¹ for the primary amine (-NH₂). S=O Stretch : Two strong absorption bands, typically at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric) for the sulfonamide group. C-N Stretch : Around 1250-1350 cm⁻¹. Aromatic C=C Stretch : Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spec. (ESI+) | [M+H]⁺ Peak : A prominent peak at m/z = 257.13, corresponding to the protonated molecular ion (C₁₂H₂₁N₂O₂S⁺). |

Biological Context and Potential Applications

The 4-aminobenzenesulfonamide core is a privileged scaffold in drug discovery. Its primary utility stems from its role as a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing enzymes. [1] Mechanism of Action as a Carbonic Anhydrase Inhibitor

The sulfonamide group (-SO₂NH₂) is isosteric and isoelectronic with the bicarbonate ion. In its deprotonated form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle. [1]The N,N-dipropyl groups on the sulfonamide nitrogen in our target molecule would sterically block this traditional binding mode. However, N-substituted and even N,N-disubstituted sulfonamides can still exhibit inhibitory activity, though their binding modes may differ. [3]The "tail" of the inhibitor—in this case, the N,N-dipropyl groups—interacts with hydrophobic and hydrophilic residues within the active site cavity, which is crucial for determining the inhibitor's potency and isoform selectivity. [1]

Caption: Classic binding mode of a primary sulfonamide to the catalytic zinc ion.

The presence of the N,N-dipropyl groups increases the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and potentially target intracellular CA isoforms or other non-CA targets. Given the wide range of biological activities reported for sulfonamide derivatives, 4-amino-N,N-dipropylbenzenesulfonamide serves as an interesting probe molecule for screening against various targets, including bacterial enzymes (as an antibacterial) or other metalloenzymes relevant to human disease. [1][3]

Conclusion

4-amino-N,N-dipropylbenzenesulfonamide is a molecule whose structure is systematically defined by IUPAC nomenclature. Its synthesis is achievable through a reliable, multi-step process involving protection, chlorosulfonation, amine coupling, and deprotection. The identity and purity of the final compound can be unequivocally confirmed using a standard suite of analytical techniques. While its specific biological activity is not yet defined in the literature, its structural relationship to a vast class of potent enzyme inhibitors, particularly those targeting carbonic anhydrases, marks it as a compound of significant interest for further investigation in drug discovery and chemical biology research.

References

- MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study.

- Gudžytė, G., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.

-

PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. Available at: [Link]

-

PubChem. 4-amino-N-benzylbenzene-1-sulfonamide. Available at: [Link]

-

PubChem. 4-Amino-N-methylbenzenemethanesulfonamide. Available at: [Link]

-

Vaitkienė, P., et al. (2021). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

- IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

- Google Patents. (2016). Synthetic method of p-aminobenzenesulfonamide.

-

Tan, Y.-H., et al. (2010). 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]

-

The Organic Chemistry Tutor. (2016). IUPAC Nomenclature of Substituted Benzenes. YouTube. Available at: [Link]

-

Angeli, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Al-Sultani, A. H. H., et al. (2019). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. Available at: [Link]

-

PubChem. 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. Available at: [Link]

-

Chemistry LibreTexts. (2019). Nomenclature of Benzene Derivatives. Available at: [Link]

-

University of Calgary. How to name organic compounds using the IUPAC rules. Available at: [Link]

- Google Patents. (2021). Benzenesulfonamide derivatives and uses thereof.

-

Khan Academy. Naming benzene derivatives introduction. Available at: [Link]

-

El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

-

ChemBK. 4-aminobenzenesulfonamide. Available at: [Link]

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 5. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 6. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

The Sulfonamide Scaffold: A Privileged Motif Driving Therapeutic Innovation from Antibacterials to Modern Targeted Therapies

A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Legacy of a Simple Chemical Moiety

The sulfonamide functional group (-S(=O)₂-NH-), a deceptively simple arrangement of sulfur, oxygen, and nitrogen, represents one of the most impactful and versatile scaffolds in the history of medicinal chemistry. First introduced to medicine as the antibacterial agent Prontosil in the 1930s, sulfonamides were the first class of broadly effective systemic antimicrobials, heralding the dawn of the antibiotic era and saving countless lives before the widespread availability of penicillin.[1] While their role in combating bacterial infections has evolved in the face of resistance, the sulfonamide moiety has demonstrated remarkable adaptability. Its unique physicochemical properties have allowed it to be incorporated into a vast and diverse array of therapeutic agents, targeting fundamental biological processes far beyond bacterial metabolism.[2][3]

This technical guide provides a comprehensive literature review of sulfonamide derivatives, moving beyond a historical perspective to offer researchers and drug development professionals a deep dive into the mechanistic underpinnings, structure-activity relationships (SAR), and practical applications of this "privileged" chemical structure. We will explore its foundational role as an antibacterial, the molecular basis of resistance, and its highly successful repurposing in modern drug design for indications including cancer, inflammation, viral infections, and glaucoma.

The Foundational Mechanism: Inhibition of Folate Biosynthesis

The classical antibacterial action of sulfonamides is a textbook example of antimetabolite theory. Bacteria, unlike humans who obtain folate (Vitamin B9) from their diet, must synthesize it de novo.[1] Folate is a critical precursor for the synthesis of nucleotides (and therefore DNA and RNA) and certain amino acids. The key enzyme in this pathway is dihydropteroate synthase (DHPS) , which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate.

Due to their striking structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS.[4][5] They occupy the PABA-binding site on the enzyme, leading to the formation of a non-functional dihydropteroate analog. This effectively halts the folate synthesis cascade, leading to a depletion of essential downstream metabolites. This cessation of nucleic acid synthesis prevents bacterial replication, rendering sulfonamides bacteriostatic agents.[4][6] The combination with trimethoprim, which inhibits a subsequent enzyme in the pathway (dihydrofolate reductase), often results in a synergistic and bactericidal effect.[6][7]

Caption: Bacterial folate synthesis pathway and the inhibitory action of sulfonamides.

Molecular Mechanisms of Resistance

The widespread use of sulfonamides has inevitably led to the emergence of bacterial resistance. The primary mechanisms are:

-

Mutations in the Target Enzyme: The most common mechanism involves point mutations in the bacterial folP gene, which encodes DHPS.[4][8] These mutations alter the active site of the enzyme, reducing its binding affinity for sulfonamides while largely maintaining its affinity for the natural substrate, PABA.[9] This selective disadvantage for the inhibitor allows the bacterium to continue folate synthesis even in the presence of the drug.

-

Acquisition of Resistant DHPS Genes: Bacteria can acquire foreign, drug-insensitive DHPS genes, often located on mobile genetic elements like plasmids.[8][10] These acquired genes, such as sul1, sul2, and sul3, produce alternative DHPS enzymes that are not inhibited by sulfonamides, providing a bypass for the metabolic block.[10]

The Sulfonamide Scaffold Reimagined: A Multitude of Therapeutic Targets

The true genius of the sulfonamide scaffold lies in its ability to be tailored to interact with a diverse range of protein targets, far beyond DHPS. This versatility has cemented its status as a "privileged scaffold" in drug discovery.

Carbonic Anhydrase Inhibition: From Diuretics to Anticancer and Anti-glaucoma Agents

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] They are crucial for processes like pH regulation, fluid balance, and CO₂ transport.[11] The deprotonated sulfonamide nitrogen (-SO₂NH⁻) acts as a potent zinc-binding group, mimicking the transition state of the native reaction and anchoring the inhibitor within the enzyme's active site.[12][13] This interaction is further stabilized by a network of hydrogen bonds with active site residues, such as the conserved Thr199.[13][14]

-

Anti-glaucoma Agents: Inhibition of CA isoform II (CA-II) in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[14] This is the mechanism of action for topical sulfonamides like dorzolamide and brinzolamide .

-

Diuretics: Agents like acetazolamide and hydrochlorothiazide inhibit CAs in the renal tubules, leading to increased excretion of bicarbonate, sodium, and water.[4]

-

Anticancer Agents: Tumor-associated isoforms, particularly CA-IX and CA-XII, are overexpressed in many hypoxic tumors. They help maintain the alkaline intracellular pH and acidic extracellular pH that are favorable for tumor growth, invasion, and metastasis. Selective inhibition of these isoforms is a promising anticancer strategy.[11]

Caption: Sulfonamide coordinating the Zn²⁺ ion in the carbonic anhydrase active site.

COX-2 Inhibition: A Safer Class of Anti-inflammatory Drugs

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3] While the COX-1 isoform is constitutively expressed and plays a protective role in the gastric mucosa, COX-2 is induced at sites of inflammation.[15] Non-selective NSAIDs inhibit both isoforms, leading to the risk of gastrointestinal side effects.

Sulfonamide-containing drugs like celecoxib were designed as selective COX-2 inhibitors.[16] The bulky sulfonamide group is able to fit into a larger, more flexible hydrophobic side pocket present in the active site of COX-2, but not in COX-1.[3][15] This structural difference allows for selective binding and inhibition of COX-2, providing potent anti-inflammatory and analgesic effects with a reduced risk of gastric injury compared to non-selective NSAIDs.[17][18]

HIV Protease Inhibition: A Cornerstone of Antiretroviral Therapy

HIV-1 protease is an aspartic protease essential for the viral life cycle, as it cleaves viral polyproteins into mature, functional proteins.[16] Inhibition of this enzyme results in the production of immature, non-infectious virions.[1] Several potent HIV protease inhibitors incorporate a sulfonamide moiety. In drugs like amprenavir and its prodrug fosamprenavir , the sulfonamide group is not directly involved in mimicking the transition state but plays a crucial role in making extensive hydrogen bond and van der Waals contacts within the enzyme's active site.[1][19] It enhances binding affinity and contributes to the overall pharmacological profile, including improved aqueous solubility and oral bioavailability.[19][20]

Structure-Activity Relationships (SAR): Tailoring the Scaffold for Selectivity and Potency

The success of sulfonamide derivatives across different target classes is a direct result of understanding their structure-activity relationships.

-

Antibacterial (DHPS Inhibitors): For optimal DHPS inhibition, an unsubstituted aromatic amine (at the N4 position) is crucial to mimic PABA.[10] Substitutions on the sulfonamide nitrogen (N1) with various heterocyclic rings can modulate physicochemical properties like pKa and solubility, which in turn affects potency and pharmacokinetics.[11]

-

Carbonic Anhydrase Inhibitors: The primary sulfonamide group (-SO₂NH₂) is the essential zinc-binding pharmacophore.[1] SAR studies have shown that attaching various aromatic or heterocyclic rings to this group can exploit differences in the size and chemical nature of the active site cavities among the 15 human CA isoforms, leading to isoform-selective inhibitors.[2][12] The "tail approach," which involves adding moieties that extend out of the active site to interact with surface residues, has been particularly successful in achieving selectivity.[17]

-

COX-2 Inhibitors: The key to COX-2 selectivity is the presence of a group, like the SO₂Me or SO₂NH₂ on one of the aryl rings of a 1,2-diarylheterocycle template (e.g., celecoxib).[6] This group fits into the specific side pocket of the COX-2 active site. Modifications to the heterocyclic core and the other aryl ring can fine-tune potency and pharmacokinetic properties.[6]

Data Presentation: Comparative Inhibitory Activities

The following table summarizes the inhibitory potency of various benzenesulfonamide derivatives against four human carbonic anhydrase isoforms, illustrating the impact of structural modifications on activity and selectivity.

| Compound | R¹ Group | R² Group | R³ Group | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IV (Kᵢ, nM) | CA XII (Kᵢ, nM) |

| 1 | C₆H₅ | - | - | 95.3 | 98.4 | 2854.4 | 65.4 |

| 5 | Furan | - | - | 68.4 | 62.8 | 1584.5 | 55.4 |

| 18 | C₆H₅ | CH₂CH₃ | CH₂CH₃ | 786.6 | 8.3 | 4147.5 | 43.9 |

| 27 | C₆H₅ | CH₂C₆H₅ | CH₂C₆H₅ | 692.3 | 559.2 | 4640.8 | 302.5 |

| 33 | 2-Naphthyl | (CH₂)₅CH₃ | (CH₂)₅CH₃ | 541.4 | 4562.9 | >10000 | 61.7 |

| 35 | Furan | (CH₂)₂C₆H₅ | (CH₂)₂CN | 300.8 | 73.2 | 457.4 | 75.5 |

| Data adapted from an extensive SAR study on three-tailed benzenesulfonamides.[17] |

This data highlights how modifying the "tails" (R¹, R², R³) extending from the core benzenesulfonamide scaffold dramatically alters the inhibition profile. For instance, compound 18 is a potent and highly selective inhibitor of CA-II (Kᵢ = 8.3 nM) over CA-I, while compound 33 shows the opposite trend, being a much weaker inhibitor of CA-II but retaining potency against CA-XII.[17]

Experimental Protocols

Synthesis Workflow: Preparation of Sulfanilamide from Aniline

This multi-step synthesis is a classic undergraduate and industrial process that illustrates key aromatic chemistry reactions.[7][21]

Caption: Multi-step synthesis workflow for sulfanilamide from aniline.

Detailed Step-by-Step Methodology:

-

Step 1: Protection of the Amino Group (Acetanilide Formation) [7]

-

Dissolve 1 g of aniline in 30 mL of water and 1 mL of concentrated HCl in a 125 mL Erlenmeyer flask.

-

Prepare a solution of 1 g of sodium acetate in 6 mL of water.

-

To the aniline solution, add 1.2 mL of acetic anhydride with stirring. Immediately add the sodium acetate solution.

-

Stir the mixture vigorously and cool in an ice bath to precipitate the product.

-

Collect the crude acetanilide by vacuum filtration and dry it completely. The amino group is protected as an acetamide to prevent side reactions and to moderate its activating effect in the next step.

-

-

Step 2: Chlorosulfonation (p-Acetamidobenzenesulfonyl Chloride Formation) [7]

-

Caution: This step involves chlorosulfonic acid, which is highly corrosive and reacts violently with water. Perform in a fume hood with appropriate personal protective equipment.

-

Place 0.5 g of dry acetanilide in a dry 25 mL Erlenmeyer flask.

-

Carefully add 1.25 mL of chlorosulfonic acid dropwise using a Pasteur pipet.

-

Once the initial reaction subsides, heat the mixture in a hot water bath for 10 minutes to complete the electrophilic aromatic substitution.

-

Slowly and cautiously pipet the reaction mixture into 7 mL of crushed ice/water with stirring.

-

Collect the solid p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.

-

-

Step 3: Ammonolysis (p-Acetamidobenzenesulfonamide Formation) [22]

-

Transfer the moist sulfonyl chloride from the previous step to a flask.

-

Add 2 mL of concentrated aqueous ammonia and heat the mixture in a hot water bath for 10 minutes.

-

Cool the mixture in an ice bath.

-